molecular formula C8H9NO3 B1322449 2-Methoxy-6-methylnicotinic acid CAS No. 72918-10-6

2-Methoxy-6-methylnicotinic acid

Cat. No.: B1322449
CAS No.: 72918-10-6
M. Wt: 167.16 g/mol
InChI Key: CLNDEEXLZYTRKR-UHFFFAOYSA-N
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Description

2-Methoxy-6-methylnicotinic acid is an organic compound with the molecular formula C8H9NO3. It is a derivative of nicotinic acid, featuring a methoxy group at the second position and a methyl group at the sixth position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-methylnicotinic acid typically involves the methylation of 2-hydroxy-6-methylnicotinic acid. The reaction is carried out in the presence of a methylating agent such as dimethyl sulfate or methyl iodide under basic conditions. The reaction proceeds as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-6-methylnicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methoxy-6-methylnicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-methylnicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to modulate enzyme activities and receptor functions, similar to other nicotinic acid derivatives. The compound may act as an agonist or antagonist at certain receptors, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

  • 2-Hydroxy-6-methylnicotinic acid
  • 2-Methoxy-3-methylnicotinic acid
  • 2-Methoxy-5-methylnicotinic acid

Comparison: 2-Methoxy-6-methylnicotinic acid is unique due to the specific positioning of the methoxy and methyl groups on the pyridine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different reactivity and interaction profiles with biological targets .

Properties

IUPAC Name

2-methoxy-6-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-4-6(8(10)11)7(9-5)12-2/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNDEEXLZYTRKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of using 2-methoxy-6-methylnicotinic acid as a starting material for synthesizing N-arylamidines?

A1: The research article highlights the synthesis of N-arylamidines from both nicotinic acid and this compound. [] This suggests that the researchers were interested in exploring how modifications to the nicotinic acid scaffold, specifically the addition of a methoxy group at the 2-position and a methyl group at the 6-position, might influence the biological activity of the resulting N-arylamidines. The presence of these substituents could potentially impact various factors such as binding affinity to target proteins, pharmacokinetic properties, and overall efficacy. Further research would be needed to fully elucidate the structure-activity relationships associated with these modifications.

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